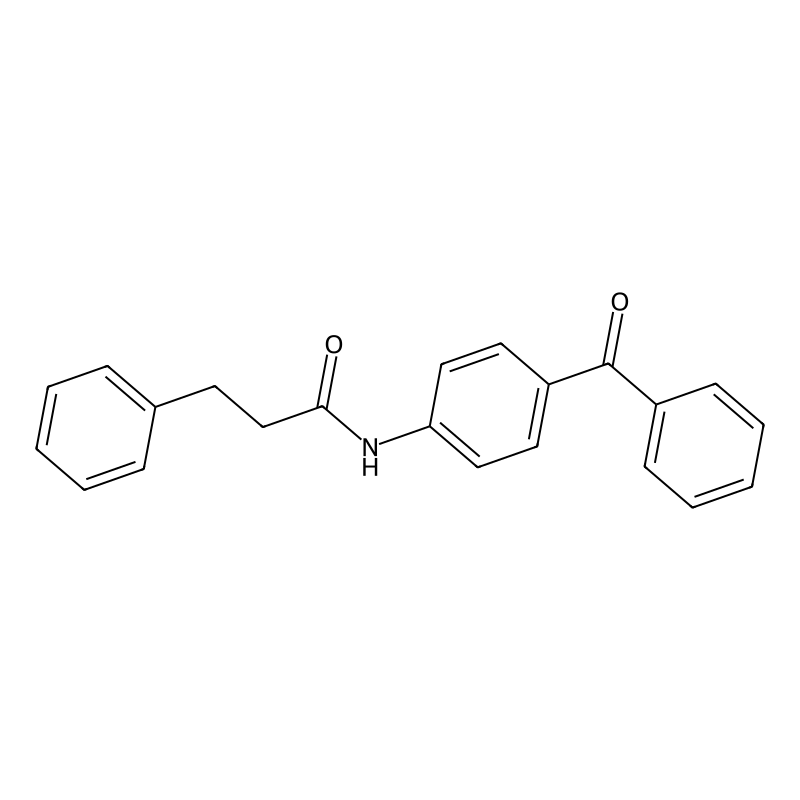

N-(4-benzoylphenyl)-3-phenylpropanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-benzoylphenyl)-3-phenylpropanamide, also known as a type of amide derivative, is a compound characterized by the presence of a benzoyl group attached to a phenyl ring, along with a propanamide structure. The molecular formula of this compound is , indicating it consists of 19 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features an aromatic ring system that contributes to its chemical stability and potential biological activity.

- Amidation Reactions: This compound can be synthesized through the reaction of carboxylic acids with amines, often facilitated by coupling agents such as carbodiimides.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Electrophilic Aromatic Substitution: The aromatic rings in the compound may undergo substitution reactions, where electrophiles can replace hydrogen atoms on the benzene rings.

Research indicates that compounds similar to N-(4-benzoylphenyl)-3-phenylpropanamide exhibit significant biological activities. These include:

- Anticancer Properties: Some derivatives have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

- Anti-inflammatory Effects: Compounds in this category may modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Enzyme Inhibition: Certain studies suggest that these compounds can inhibit enzymes involved in various metabolic processes, which could lead to therapeutic applications.

The synthesis of N-(4-benzoylphenyl)-3-phenylpropanamide typically involves the following methods:

- Direct Amidation: This method involves reacting an appropriate carboxylic acid with an amine under conditions that promote amidation, often using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction .

- Multi-step Synthesis: A more complex route may involve multiple steps where starting materials are modified through various reactions (e.g., halogenation, reduction) before forming the final amide product.

N-(4-benzoylphenyl)-3-phenylpropanamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting cancer or inflammatory diseases.

- Chemical Research: It can be utilized in studies exploring structure-activity relationships for new therapeutic agents.

- Material Science: The compound may find applications in creating advanced materials due to its chemical properties.

Interaction studies involving N-(4-benzoylphenyl)-3-phenylpropanamide focus on how this compound interacts with biological targets. These studies often assess:

- Binding Affinity: Evaluating how strongly the compound binds to specific proteins or enzymes related to disease processes.

- Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level, including its influence on signaling pathways and cellular responses.

N-(4-benzoylphenyl)-3-phenylpropanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-hydroxyphenethyl)benzamide | Contains hydroxy group instead of benzoyl | Exhibits different solubility and reactivity |

| N,N'-diphenylurea | Urea linkage instead of amide | Different mechanism of action in biological systems |

| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | Cyclohexyl group alters steric properties | May exhibit different pharmacokinetics |

| N-cyclohexyl-4-methoxybenzamide | Methoxy group enhances electron donation | Potentially greater lipophilicity |

The unique combination of the benzoyl group and the specific arrangement of phenyl rings in N-(4-benzoylphenyl)-3-phenylpropanamide contributes to its distinct chemical behavior and biological activity compared to similar compounds.